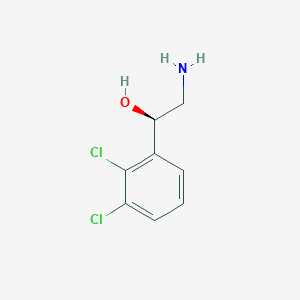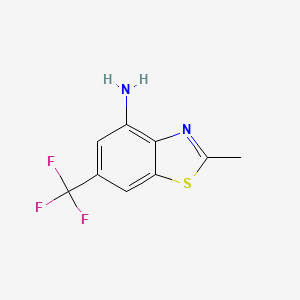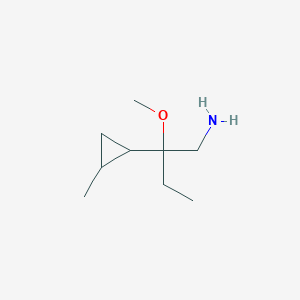
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a controlled level to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process begins with the preparation of the 2,3-dichlorophenylacetone precursor, followed by its reduction using a chiral catalyst. The reaction conditions, including pressure, temperature, and catalyst concentration, are carefully monitored to ensure high efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: 2,3-dichlorophenylacetone, 2,3-dichlorophenylacetaldehyde.
Reduction: Secondary amines, secondary alcohols.
Substitution: Halogenated derivatives, acylated derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (racemic mixture)
- 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Comparison:
Chirality: The (1R) enantiomer of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits different biological activity compared to the (1S) enantiomer due to its specific interaction with chiral environments in biological systems.
Substitution Pattern: The position of the chlorine atoms on the phenyl ring affects the compound’s reactivity and interaction with molecular targets. For example, 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol may have different pharmacokinetic properties compared to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
VLSXVFMMYPAJSR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)

![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)


![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)




![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)

